Ethyl 1,4-oxazepane-7-carboxylate
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Overview
Description
Ethyl 1,4-oxazepane-7-carboxylate is a heterocyclic compound featuring a seven-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1,4-oxazepane-7-carboxylate typically involves the cyclization of amino alcohols with ethyl chloroformate under basic conditions. One common method includes the reaction of 1,2-amino alcohols with ethyl chloroformate in the presence of a base like sodium hydride or potassium carbonate . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazepane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient cyclization and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1,4-oxazepane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazepane-7-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Oxazepane-7-carboxylic acid.
Reduction: Oxazepane-7-methanol.
Substitution: Various substituted oxazepane derivatives.
Scientific Research Applications
Ethyl 1,4-oxazepane-7-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a scaffold in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 1,4-oxazepane-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
1,4-Oxazepane-5-carboxylic acid: Another oxazepane derivative with similar structural features but different functional groups.
Morpholine: A six-membered ring analog with similar applications in pharmaceuticals and organic synthesis.
Uniqueness: Ethyl 1,4-oxazepane-7-carboxylate stands out due to its seven-membered ring structure, which provides unique steric and electronic properties. This makes it a valuable scaffold for designing molecules with specific biological activities and industrial applications.
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
ethyl 1,4-oxazepane-7-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-2-11-8(10)7-3-4-9-5-6-12-7/h7,9H,2-6H2,1H3 |
InChI Key |
BKZRBGUFVWQLML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCNCCO1 |
Origin of Product |
United States |
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